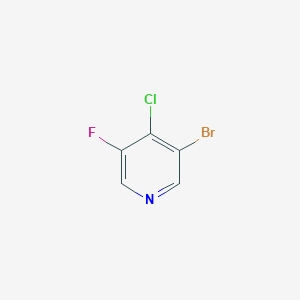

3-Bromo-4-chloro-5-fluoropyridine

Description

Properties

IUPAC Name |

3-bromo-4-chloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-1-9-2-4(8)5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAXTZFGBOIDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-fluoropyridine typically involves halogenation reactions. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with bromine . The reaction conditions often include the use of a suitable solvent and a base to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of 3-Bromo-4-chloro-5-fluoropyridine may involve large-scale halogenation processes, utilizing efficient and cost-effective reagents and catalysts to achieve high yields. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-5-fluoropyridine can undergo various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, and the reactions are typically carried out in polar solvents.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an aminopyridine derivative.

Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Chemistry: 3-Bromo-4-chloro-5-fluoropyridine is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as enzyme inhibition or receptor modulation .

Industry: In the chemical industry, 3-Bromo-4-chloro-5-fluoropyridine is used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-fluoropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing halogen substituents. This activation facilitates nucleophilic attack and other reaction mechanisms. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which may include enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Storage : Requires an inert atmosphere at 2–8°C .

- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .

Synthetic Utility :

A key intermediate in pharmaceutical and agrochemical synthesis. describes its reaction with potassium fluoride and tert-butyl piperidine-4-carboxylate hydrochloride in dimethyl sulfoxide (DMSO) to form piperidine derivatives, highlighting its role in nucleophilic substitution reactions .

Comparison with Structural Analogs

Structural and Electronic Differences

The substituent positions and electronic effects of halogen atoms significantly influence reactivity and applications. Below is a comparison with closely related pyridine derivatives:

| Compound Name | CAS No. | Substituents | Molecular Formula | Similarity Score* | Key Applications |

|---|---|---|---|---|---|

| 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9 | Br (C3), Cl (C4), F (C5) | C₅H₂BrClFN | 1.00 | Pharmaceuticals, agrochemicals |

| 3-Bromo-2-chloro-5-fluoropyridine | 1211590-18-9 | Br (C3), Cl (C2), F (C5) | C₅H₂BrClFN | 0.76 | Cross-coupling reactions |

| 4-Bromo-3-chloro-5-fluoropyridine | 189281-48-9 | Br (C4), Cl (C3), F (C5) | C₅H₂BrClFN | 0.74 | Material science |

| 3-Bromo-5-fluoro-4-methylpyridine | N/A | Br (C3), F (C5), CH₃ (C4) | C₆H₅BrFN | 0.68 | Lipid solubility enhancement |

| 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | N/A | Br (C5), F (C3), CF₃ (C2) | C₆H₂BrF₄N | 0.65 | Fluorinated drug candidates |

*Similarity scores calculated based on structural and functional group alignment .

Physicochemical Properties

- Lipophilicity : Methyl or trifluoromethyl groups (e.g., in 3-Bromo-5-fluoro-4-methylpyridine) increase logP values, enhancing membrane permeability in drug design .

- Solubility : The hydrochloride salt of 3-Bromo-4-chloro-5-fluoropyridine (CAS 884494-36-4) has improved aqueous solubility (Molecular Weight: 246.89 g/mol) compared to the free base .

Biological Activity

3-Bromo-4-chloro-5-fluoropyridine is a halogenated pyridine derivative that has garnered interest in medicinal and organic chemistry due to its unique structural properties and potential biological activities. This compound is part of a broader class of fluoropyridines, which are known for their diverse chemical reactivity and applications in drug discovery and development.

The presence of multiple halogen substituents on the pyridine ring significantly influences the compound's chemical behavior. Halogen atoms, particularly fluorine, can enhance lipophilicity and alter pharmacokinetic properties such as absorption and metabolism. The compound's reduced basicity compared to its non-fluorinated counterparts contributes to its stability and specificity in biochemical interactions.

3-Bromo-4-chloro-5-fluoropyridine is primarily utilized as a building block in the synthesis of various biologically active compounds. Its ability to undergo nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis. The compound can also participate in coupling reactions, such as Suzuki-Miyaura coupling, which is crucial for forming complex organic structures.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of derivatives based on 3-Bromo-4-chloro-5-fluoropyridine. For instance, derivatives synthesized from this compound demonstrated significant inhibitory effects against gram-positive bacteria, outperforming established antibiotics like linezolid in some cases. One derivative exhibited a minimum inhibitory concentration (MIC) value as low as 0.25 µg/mL, indicating potent antibacterial activity .

Cytotoxicity and Safety Profile

The cytotoxicity of certain derivatives was assessed using the MTT assay on HeLa cells, revealing that while some compounds showed increased cytotoxicity at higher concentrations, they maintained cell viability above 85% at lower doses. This suggests a favorable safety profile for further development as antibacterial agents .

Pharmacokinetics

Pharmacokinetic studies indicate that 3-Bromo-4-chloro-5-fluoropyridine exhibits high gastrointestinal absorption and permeability across the blood-brain barrier (BBB). These properties are essential for evaluating its potential therapeutic applications, particularly in central nervous system disorders.

Research Findings and Case Studies

A comprehensive review of literature reveals several case studies focusing on the biological activity of 3-Bromo-4-chloro-5-fluoropyridine derivatives:

| Study | Compound | Biological Activity | Key Findings |

|---|---|---|---|

| Study 1 | 7j | Antibacterial | Exhibited 8-fold stronger activity than linezolid (MIC = 0.25 µg/mL) |

| Study 2 | Various | Cytotoxicity | Maintained >85% cell viability at concentrations ≤256 µg/mL |

| Study 3 | Derivatives | Enzyme Inhibition | Potential for use in drug design targeting specific enzymes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.